

Technical Whitepaper: CL845-PAB-Ala-Val-C5-MC

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Compound of Interest

Compound Name: CL845-PAB-Ala-Val-C5-MC

Cat. No.: B12390635

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Next-Generation STING Agonist Linker-Payload for ISAC Development

Executive Summary

CL845-PAB-Ala-Val-C5-MC is a pre-assembled drug-linker complex designed to convert monoclonal antibodies into immunostimulatory agents. Unlike traditional Antibody-Drug Conjugates (ADCs) that deliver cytotoxic chemotherapy (e.g., MMAE, DM1), this construct delivers CL845, a synthetic cyclic dinucleotide (CDN) agonist of the STING (Stimulator of Interferon Genes) pathway.

The primary therapeutic goal of this molecule is to turn "cold" tumors (lacking T-cell infiltration) into "hot" tumors by triggering a potent Type I Interferon (IFN) response directly within the tumor microenvironment (TME), while minimizing the systemic toxicity associated with free STING agonists.

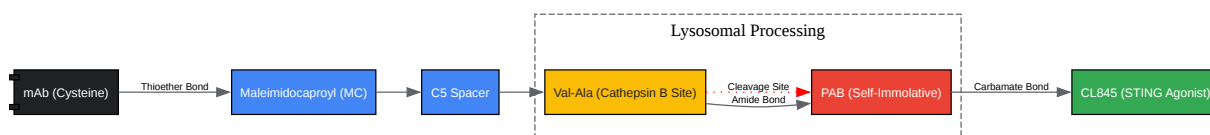
Molecular Architecture

The construct is a heterobifunctional molecule composed of four distinct functional units.

Component	Chemical Identity	Function
Payload	CL845	A fluorinated, synthetic cyclic dinucleotide (CDN) analog of CL656.[1] It mimics 2'3'-cGAMP to bind STING with high affinity (~ 4 nM).
Release Trigger	PAB (p-Aminobenzyl alcohol)	A self-immolative electronic spacer that facilitates the release of the free amine-containing payload upon protease cleavage.
Cleavable Linker	Val-Ala (Valine-Alanine)*	A dipeptide sequence specifically recognized by lysosomal Cathepsin B.[1][2] Note: Often cited as "Ala-Val" in catalog strings, but the biological cleavage sequence is Val-Ala-PAB.
Conjugation Head	C5-MC (Maleimidocaproyl-Pentyl)	A maleimide group attached via a hydrophobic pentyl/caproyl chain, optimized for conjugation to reduced interchain cysteines of IgG1 antibodies.

2.1 Structural Diagram (DOT Visualization)

The following diagram illustrates the chemical connectivity and the cleavage logic of the molecule.



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Figure 1: Structural connectivity of the **CL845-PAB-Ala-Val-C5-MC** linker-payload.

Mechanism of Action (MOA)

The efficacy of CL845-ISACs relies on a precise intracellular cascade. The construct is stable in circulation but highly labile within the lysosome of the target tumor cell or Antigen-Presenting Cell (APC).

3.1 The Activation Pathway

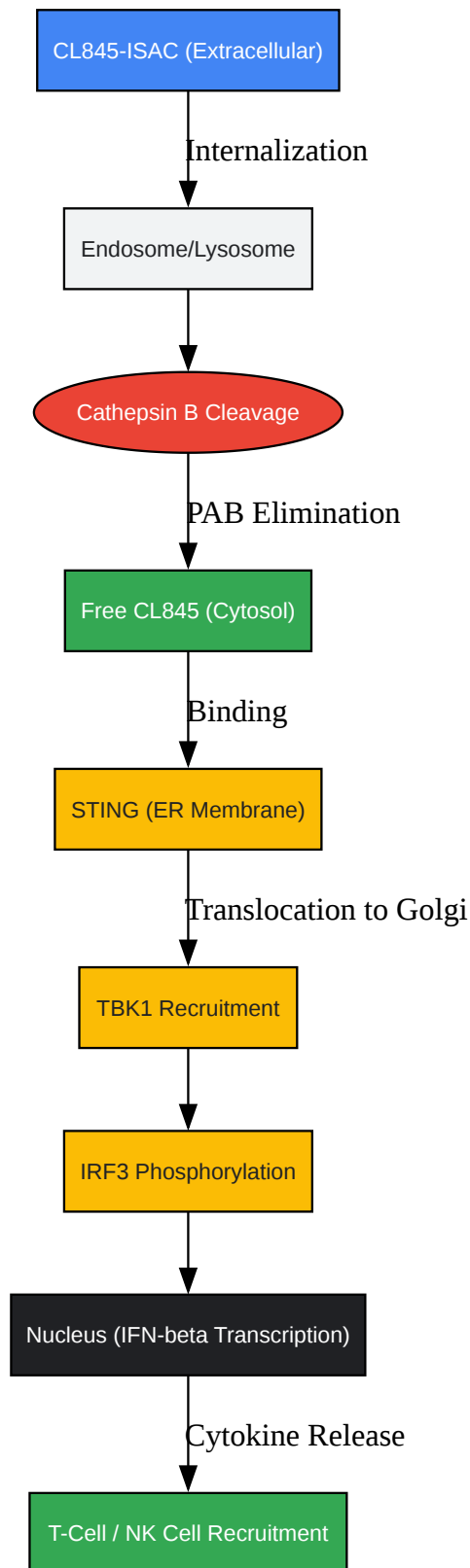
- **Binding & Internalization:** The antibody moiety binds to a tumor-associated antigen (e.g., HER2, TROP2). The complex is internalized via receptor-mediated endocytosis.[2]
- **Lysosomal Trafficking:** The endosome matures into a lysosome, where pH drops and proteases (Cathepsin B) are activated.
- **Enzymatic Cleavage:** Cathepsin B recognizes the Val-Ala motif and hydrolyzes the amide bond between Alanine and the PAB spacer.
- **Self-Immolation:** The PAB group undergoes a spontaneous 1,6-elimination, releasing carbon dioxide and the free CL845 payload.
- **STING Activation:** CL845 escapes the lysosome (likely via transporters like SLC19A1) and binds to the STING dimer in the Endoplasmic Reticulum (ER).
- **Signaling:** STING translocates to the Golgi, recruiting TBK1, which phosphorylates IRF3.[2]

- Immune Priming: Phospho-IRF3 enters the nucleus, driving the transcription of Type I Interferons (IFN-

) and pro-inflammatory cytokines (IL-6, TNF-

), recruiting T-cells and NK cells to the tumor.

3.2 Signaling Pathway Diagram



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Figure 2: Intracellular activation cascade of the CL845 payload.

Experimental Protocols

4.1 Bioconjugation Protocol (Cysteine-Maleimide)

This protocol describes the conjugation of **CL845-PAB-Ala-Val-C5-MC** to a standard IgG1 antibody.

Materials:

- Monoclonal Antibody (10 mg/mL in PBS, pH 7.4).
- TCEP (Tris(2-carboxyethyl)phosphine) hydrochloride.
- **CL845-PAB-Ala-Val-C5-MC** (10 mM stock in DMSO).
- PD-10 Desalting Columns.

Step-by-Step Methodology:

- Reduction: Dilute the antibody to 5 mg/mL in reduction buffer (PBS + 1 mM EDTA). Add 2.5 molar equivalents of TCEP per antibody to target partial reduction of interchain disulfides (aiming for DAR 4). Incubate at 37°C for 2 hours.
- Buffer Exchange: Verify reduction via RP-HPLC or simply proceed if the TCEP ratio is validated. (Note: TCEP does not react with maleimides as aggressively as DTT, but removal is recommended for consistency).
- Conjugation: Cool the reduced antibody to 4°C. Add DMSO to the antibody solution to reach 10% v/v (to ensure linker solubility). Slowly add 8-10 molar equivalents of **CL845-PAB-Ala-Val-C5-MC** while vortexing gently.
- Incubation: Incubate at 4°C for 60 minutes.
- Quenching: Add N-acetylcysteine (20 eq) to quench unreacted maleimides. Incubate for 15 minutes.
- Purification: Remove excess free drug and organic solvent using a PD-10 column equilibrated with formulation buffer (e.g., 20 mM Histidine, 6% Sucrose, pH 6.0).

- Filtration: Sterile filter (0.22 μm).

4.2 Quality Control Analysis

Attribute	Method	Acceptance Criteria
Drug-Antibody Ratio (DAR)	Hydrophobic Interaction Chromatography (HIC-HPLC)	Average DAR 3.5 - 4.5
Free Drug Content	RP-HPLC (C18 column)	< 1.0%
Aggregation	Size Exclusion Chromatography (SEC-HPLC)	> 95% Monomer
Endotoxin	LAL Assay	< 0.5 EU/mg

Synthesis of the Linker-Payload

Note: This section summarizes the chemical synthesis logic for researchers synthesizing the reagent de novo.

The synthesis is convergent, combining the Linker and Payload fragments.

- Payload Preparation (CL845): The cyclic dinucleotide is synthesized using phosphoramidite chemistry. A reactive amine handle (aniline) is preserved on the nucleobase or via a linker modification to allow attachment to PAB.
- Linker Assembly:
 - Step A: Fmoc-Val-OH is coupled to Ala-PAB-OH using EEDQ or HATU.
 - Step B: The Fmoc group is removed (Piperidine).
 - Step C: Maleimidocaproic acid (MC) is coupled to the N-terminus of Val-Ala-PAB-OH.
 - Step D: The resulting MC-C5-Val-Ala-PAB-OH is activated (e.g., with bis(4-nitrophenyl) carbonate) to form the PAB-carbonate intermediate.
- Final Coupling: The activated linker carbonate is reacted with the amine of CL845 in the presence of HOBt/DIEA in DMF. The carbamate bond is formed, yielding **CL845-PAB-Ala-**

Val-C5-MC.

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